molecular formula C15H19N B1252513 Herbindole A

Herbindole A

Cat. No. B1252513
M. Wt: 213.32 g/mol
InChI Key: PMKAXEKKAOXTQO-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Herbindole A is a natural product found in Axinella with data available.

Scientific Research Applications

  • Synthesis and Structural Analysis

    • Herbindole A, along with Herbindoles B and C, has been synthesized using acid-induced indole cyclization and other novel reactions. These syntheses have facilitated the determination of the absolute structure of natural Herbindole A (Muratake, Mikawa, & Natsume, 1992).
    • The total synthesis of Herbindole B and cis-trikentrin B, closely related compounds, involves a quinine monoimine Diels-Alder reaction, highlighting the complexity of these indoles' structures (Jackson, Banfield, & Kerr, 2005).
  • Innovative Synthetic Strategies

    • Transition-metal-catalyzed intramolecular cyclization has been utilized for the synthesis of Herbindoles A, B, and C, providing an efficient route from a common indoline derivative (Saito, Ichimaru, & Sato, 2012).
    • A multi-gram scale synthesis method for Herbindole A, B, and C has been developed using indole aryne cycloaddition and Pd(0)-catalyzed cross-coupling reactions, showcasing a practical approach for large-scale production (Chandrasoma, Pathmanathan, & Buszek, 2015).
  • Catalysis and Cascade Reactions

    • Ruthenium-catalyzed allylation–cycloisomerization cascade reactions have been applied in the synthesis of Herbindole A, indicating potential for creating novel indole alkaloids (Thies, Stürminger, & Haak, 2016).
    • Palladium-catalyzed C-H functionalization and indolization methods have been instrumental in synthesizing herbindole B, showcasing the diversity of synthetic pathways available for these compounds (Leal et al., 2016).
  • Exploration of Related Compounds

    • Studies on Uncaria tomentosa, the source of Herbindole A, reveal its potential for immune system modulation and other pharmacological effects, highlighting the broader applications of compounds related to Herbindole A (Elliott, 1998).
  • Antiproliferative and Cytotoxic Properties

    • Herbindole A and related compounds have demonstrated cytotoxicity against cancer cells and have been identified as fish antifeedants, suggesting their potential utility in bioactive compound development (Herb et al., 1990).
  • Scaffold for Novel Drug Discovery

    • Oxindole derivatives, closely related to Herbindole A, have shown a wide range of pharmacological activities, positioning them as promising scaffolds for drug discovery (Zhou, Qu, & Yang, 2020).

properties

Product Name

Herbindole A

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

(6S,8R)-4,5,6,8-tetramethyl-1,6,7,8-tetrahydrocyclopenta[g]indole

InChI

InChI=1S/C15H19N/c1-8-7-9(2)14-13(8)11(4)10(3)12-5-6-16-15(12)14/h5-6,8-9,16H,7H2,1-4H3/t8-,9+/m0/s1

InChI Key

PMKAXEKKAOXTQO-DTWKUNHWSA-N

Isomeric SMILES

C[C@H]1C[C@H](C2=C1C(=C(C3=C2NC=C3)C)C)C

Canonical SMILES

CC1CC(C2=C1C(=C(C3=C2NC=C3)C)C)C

synonyms

herbindole A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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